Product packaging for (5-Bromo-2-iodo-benzyl)-ethyl-amine(Cat. No.:)

(5-Bromo-2-iodo-benzyl)-ethyl-amine

Cat. No.: B8016146
M. Wt: 340.00 g/mol
InChI Key: HJKLJAYSZFRYHK-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodo-benzyl)-ethyl-amine is a halogenated benzylamine compound of significant interest in advanced chemical and pharmacological research. It serves as a crucial synthetic intermediate, or building block, for the construction of more complex molecules. Its molecular structure, featuring both bromo and iodo substituents on the aromatic ring, makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . This allows researchers to create diverse chemical libraries for screening. Compounds within this structural class have demonstrated substantial research value in neuroscience, particularly as ligands for serotonin receptors . The N-benzyl phenethylamine core is known to exhibit high affinity for the 5-HT2A receptor, making it a valuable chemical tool for studying receptor function and signaling pathways in vitro . As a key intermediate, this amine is integral to the synthesis of various benzimidazole derivatives, a prominent class of heterocycles with a broad spectrum of investigated biological activities, including antimicrobial, anticancer, and antihypertensive properties . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrIN B8016146 (5-Bromo-2-iodo-benzyl)-ethyl-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-bromo-2-iodophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLJAYSZFRYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Transformations of 5 Bromo 2 Iodo Benzyl Ethyl Amine

Cross-Coupling Reactions at Halogenated Aromatic Positions

The presence of both bromine and iodine on the aromatic ring of (5-Bromo-2-iodo-benzyl)-ethyl-amine opens up numerous possibilities for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, pivotal for synthesizing complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.govnih.govdocumentsdelivered.com In the case of this compound, the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov By carefully choosing the reaction conditions, either the iodo or the bromo position can be selectively coupled with a variety of aryl or vinyl boronic acids or esters. orientjchem.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. google.comresearchgate.net This reaction is highly effective for the alkynylation of the aromatic ring of this compound. The reaction proceeds under mild conditions and shows high functional group tolerance. google.com Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond allows for selective alkynylation at the 2-position. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. nih.govfortunejournals.comresearchgate.net This transformation can be applied to this compound to introduce an additional amino group at either the bromo or iodo position. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. documentsdelivered.com The reaction is known for its broad substrate scope and functional group tolerance. nih.gov

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on Dihaloarene Scaffolds
Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventProductYieldReference
Suzuki-Miyaura1-Bromo-3-iodobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane3-Bromo-1,1'-biphenylGood orientjchem.org
Sonogashira1,2,3-TriiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF/MeCN1,2-Diiodo-3-(phenylethynyl)benzeneGood nih.gov
Buchwald-HartwigBromobenzeneCarbazole[Pd(allyl)Cl]₂/t-BuXPhost-BuONaToluene9-PhenylcarbazoleGood documentsdelivered.com

Chemo- and Regioselective Functionalization of Bromo and Iodo Sites

A key aspect of the reactivity of this compound is the ability to selectively functionalize one halogen over the other. The difference in reactivity between the C-I and C-Br bonds (C-I > C-Br) under palladium catalysis is the primary basis for this selectivity. nih.govresearchgate.net

In Suzuki-Miyaura and Sonogashira couplings, the reaction can be directed almost exclusively to the more reactive iodo position by using appropriate reaction conditions, such as lower temperatures and specific catalyst systems. nih.govresearchgate.netuwindsor.ca This allows for a stepwise functionalization, where the iodo group is first replaced, and the bromo group can then be targeted in a subsequent cross-coupling reaction under more forcing conditions. This stepwise approach provides a powerful strategy for the synthesis of highly substituted aromatic compounds. For instance, a regioselective Sonogashira coupling on a di- or tri-iodinated benzene (B151609) derivative has been shown to occur exclusively at the less sterically hindered terminal C-I bonds. nih.govdocumentsdelivered.com

Reactions Involving the Amine Functionality

The secondary ethylamine (B1201723) group in this compound provides another site for chemical modification, allowing for derivatization or for directing further functionalization of the aromatic ring.

N-Alkylation and N-Acylation Reactions for Amine Derivatization

N-Alkylation: The secondary amine can be further alkylated to a tertiary amine using various alkylating agents such as alkyl halides or through reductive amination. bldpharm.comacs.org These reactions typically proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

N-Acylation: The amine functionality can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents to form amides. google.comresearchgate.netnih.gov This reaction is often used to introduce a variety of functional groups or as a protecting strategy for the amine during other transformations. Catalyst-free N-acylation reactions in water have also been reported, offering a greener alternative. google.com

Table 2: Examples of N-Alkylation and N-Acylation of Benzylamines
Reaction TypeSubstrateReagentConditionsProductYieldReference
N-Alkylation4-Methoxyaniline1-OctanolRu-complex, tBuOK, TolueneN-(1-Octyl)-4-methoxyanilineHigh bldpharm.com
N-AcylationBenzylamine (B48309)Acetic anhydrideSolvent-free, Room Temp.N-AcetylbenzylamineExcellent google.com

Amine-Directed Transformations (e.g., metalation-directed functionalization)

The amine group, particularly after conversion to an amide or another suitable directing group, can direct metallation to the ortho position. researchgate.net This process, known as directed ortho-metalation (DoM), involves the deprotonation of the aromatic ring at the position adjacent to the directing group by a strong base, typically an organolithium reagent. researchgate.net The resulting aryllithium species can then react with various electrophiles to introduce a substituent specifically at the ortho position. For benzylamines, the nitrogen-containing group can coordinate to the lithium, facilitating the deprotonation of the nearby aromatic proton. researchgate.net This strategy offers a powerful method for regioselective functionalization that is complementary to cross-coupling reactions.

Nucleophilic Substitution and Elimination Reactions at Halogenated Centers

While palladium-catalyzed reactions are the most common methods for functionalizing the aryl halides in this compound, nucleophilic aromatic substitution (SNAr) can also occur under specific conditions. nih.gov For SNAr to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. In the case of this compound, the ring is not strongly activated, making SNAr reactions less favorable than cross-coupling reactions. However, under forcing conditions with strong nucleophiles, some substitution may be possible. Elimination reactions are generally not a major pathway for aryl halides unless under very specific and harsh conditions, such as those involving very strong bases and high temperatures.

Oxidative and Reductive Manipulations of the Benzyl (B1604629) Amine Scaffold

The benzyl amine scaffold of this compound is amenable to a variety of oxidative and reductive transformations, allowing for further functionalization or deprotection. These reactions primarily target the benzylic C-H bond and the C-N bond, providing access to a range of important synthetic intermediates.

Oxidative Transformations

Oxidation of the benzyl amine moiety can lead to the formation of imines, amides, or result in cleavage of the benzyl group to yield benzaldehydes. The specific product obtained is highly dependent on the oxidant used and the reaction conditions.

One common oxidative pathway for benzylamines is their conversion to the corresponding aldimines. For instance, the oxidation of substituted benzylamines using reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) has been shown to produce aldimines. ias.ac.in This transformation is believed to proceed via the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. ias.ac.in In the context of this compound, this would yield N-(5-bromo-2-iodobenzylidene)ethanamine. Further hydrolysis of the resulting imine can lead to the formation of 5-bromo-2-iodobenzaldehyde. researchgate.net

The complete oxidative dehydrogenation of benzylamines can lead to the formation of nitriles, such as benzonitrile (B105546) from benzylamine. researchgate.net This process often involves a benzylimine intermediate. researchgate.net Incomplete oxidation, on the other hand, can yield benzaldehyde (B42025). researchgate.net

Enzymatic systems, such as cytochrome P450, can also catalyze the oxidative N-debenzylation of N-benzyl substituted benzylamines. koreascience.kr This reaction proceeds through a radical cation intermediate, followed by hydroxylation to an α-hydroxyamine, which then fragments to yield a benzaldehyde and a primary amine. koreascience.kr

The following table summarizes representative oxidative transformations applicable to the this compound scaffold based on studies of similar benzylamines.

Oxidizing Agent Typical Substrate Major Product(s) Reference
Cetyltrimethylammonium permanganate (CTAP)Substituted benzylaminesAldimines ias.ac.in
Molecular Oxygen (with catalyst)BenzylamineBenzonitrile, Benzaldehyde researchgate.net
Cytochrome P450/O₂/NADPHN-benzyl-N-substituted benzylaminesBenzaldehydes, Benzylamines koreascience.kr

This table presents generalized oxidative reactions for benzylamines, which are expected to be applicable to this compound.

Reductive Manipulations

Reductive transformations of the benzyl amine scaffold are primarily focused on N-debenzylation, a crucial deprotection step in many synthetic sequences.

The most established method for N-debenzylation is catalytic hydrogenolysis. ox.ac.uk This typically involves the use of a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. ox.ac.uknih.gov This method is generally efficient but can be incompatible with other functional groups that are also susceptible to hydrogenolysis. ox.ac.uk For the debenzylation of this compound, this would result in the formation of ethylamine.

Alternative, non-hydrogenolytic methods for N-debenzylation have also been developed. One such method employs N-iodosuccinimide (NIS) to effect the debenzylation of dibenzylamines. ox.ac.uk The reaction outcome can be tuned by the amount of NIS and the presence of water, allowing for either mono- or di-debenzylation. ox.ac.uk Base-promoted N-debenzylation using potassium tert-butoxide in DMSO with oxygen has also been reported for N-benzyl protected heterocycles and amides, proceeding through a benzylic anion intermediate. researchgate.net

The table below outlines common reductive debenzylation methods applicable to the this compound scaffold.

Reagent/Catalyst Typical Conditions Product from this compound Reference
Pd/C, H₂Methanol or Ethanol, atmospheric pressureEthylamine google.com
Pd(OH)₂/C, H₂Ethanol, 60 °CEthylamine nih.gov
N-Iodosuccinimide (NIS)Dry conditions for mono-debenzylationNot directly applicable (for dibenzylamines) ox.ac.uk
KOtBu/DMSO, O₂Room temperatureEthylamine researchgate.net

This table summarizes general reductive debenzylation methods for benzylamines and their expected product from the specific substrate.

Strategic Utility As a Chemical Building Block and Intermediate in Advanced Synthesis

Integration into Complex Organic Molecules and Scaffolds

The unique trifunctional nature of (5-Bromo-2-iodo-benzyl)-ethyl-amine makes it an ideal starting material for constructing intricate molecular architectures. The ortho-iodo and para-bromo substitutions on the benzyl (B1604629) ring, combined with the secondary amine, allow for a programmed sequence of reactions to build complex scaffolds that are often pursued in medicinal chemistry and materials science.

The primary utility lies in the differential reactivity of the two halogen atoms in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference enables chemists to first introduce a substituent at the 2-position (originally bearing the iodine) while leaving the bromine at the 5-position intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization is a cornerstone of its strategic application.

For instance, a Sonogashira coupling can be selectively performed at the iodo-position to introduce an alkyne group. The resulting N-(5-bromo-2-alkynylbenzyl)ethanamine can then undergo a second coupling reaction at the bromo-position, or the newly introduced alkyne and the proximate ethylamine (B1201723) group can be utilized in cyclization reactions to form novel ring systems. This stepwise approach allows for the controlled and predictable assembly of complex structures from a relatively simple starting material.

Reaction Type Reactive Site Reagents/Conditions Resulting Structure Strategic Advantage
Sonogashira CouplingC-I bondPd catalyst, Cu(I) co-catalyst, alkyne, base2-Alkynyl-5-bromobenzyl derivativeSelective functionalization at the 2-position.
Suzuki CouplingC-I bondPd catalyst, boronic acid, base2-Aryl/vinyl-5-bromobenzyl derivativeIntroduction of aryl or vinyl groups at the 2-position.
Heck CouplingC-I bondPd catalyst, alkene, base2-Alkenyl-5-bromobenzyl derivativeFormation of a C-C bond with an alkene at the 2-position.
Buchwald-Hartwig AminationC-Br bondPd catalyst, amine, base5-Amino-2-iodobenzyl derivativeSelective amination at the 5-position.
Nucleophilic SubstitutionAmine (N-H)Alkyl halide, baseN-alkyl-(5-bromo-2-iodo-benzyl)-ethyl-amineModification of the side chain.

This table illustrates the potential selective reactions that can be performed on this compound, highlighting its utility in building molecular complexity.

Precursor for Novel Heterocyclic Systems

The strategic placement of the reactive groups in this compound makes it a powerful precursor for the synthesis of novel heterocyclic compounds. Heterocycles are a critical class of compounds, forming the core of many pharmaceuticals, agrochemicals, and functional materials. The ability to construct these ring systems from a readily available intermediate is of significant interest.

One major pathway to heterocyclic systems involves an initial functionalization followed by an intramolecular cyclization. For example, after a Sonogashira coupling at the 2-iodo position to introduce an alkyne, the resulting ortho-alkynyl benzylamine (B48309) derivative is perfectly primed for a subsequent cyclization. Depending on the reaction conditions and any further modifications, this can lead to the formation of various nitrogen-containing heterocycles, such as isoquinolines or other fused ring systems.

Similarly, the amine group can be acylated or otherwise modified, and then an intramolecular Heck reaction can be triggered between the ortho-position and a suitable tethered group, leading to the formation of fused heterocyclic scaffolds. The bromine atom at the 5-position can be retained throughout these transformations for later-stage modification, or it can be incorporated into the heterocyclic framework itself. While direct examples for this compound are specific, the synthesis of various benzofuran-based heterocycles from brominated precursors demonstrates the utility of such halogenated building blocks in creating diverse ring systems. sciepub.comwikipedia.org

Initial Reaction Cyclization Strategy Resulting Heterocycle Class Key Features
Sonogashira coupling at C-IIntramolecular hydroamination/cyclizationSubstituted Isoquinolines/IndolesFormation of a nitrogen-containing six- or five-membered ring fused to the benzene (B151609) ring.
Suzuki coupling at C-IIntramolecular C-N or C-C bond formationFused Benzazepines or other N-heterocyclesConstruction of seven-membered or larger heterocyclic rings.
N-AcylationIntramolecular Heck Reaction (at C-I)Lactams fused to the benzene ringCreates a cyclic amide structure.

This table outlines synthetic pathways from this compound to various classes of heterocyclic compounds.

Role in the Generation of Structurally Diverse Compound Libraries for Research

In modern drug discovery and materials science, the generation of compound libraries—large collections of structurally related molecules—is essential for high-throughput screening and identifying compounds with desired biological or physical properties. This compound is an excellent scaffold for creating such libraries due to its multiple, orthogonally reactive functional groups.

The differential reactivity of the C-I and C-Br bonds is the key feature that allows for combinatorial diversification. A research program can start with the core scaffold and, in the first step, introduce a diverse set of building blocks at the 2-position via a selective coupling reaction (e.g., a Suzuki or Sonogashira reaction). This creates a first-generation library of 2-substituted-5-bromobenzyl derivatives.

Each member of this first library can then be subjected to a second diversification step. This could involve:

Coupling at the 5-position: A different set of building blocks can be introduced at the bromine position, leading to a vast number of unique, di-substituted products.

Modification of the amine: The ethylamine side chain can be acylated, alkylated, or used in reductive aminations with a library of aldehydes or ketones.

This multi-directional diversification strategy allows for the rapid generation of hundreds or thousands of distinct compounds from a single, versatile starting material. These libraries can then be screened to explore structure-activity relationships (SAR), where the impact of different substituents at each position on a target property (like enzyme inhibition or receptor binding) is evaluated. This systematic approach is more efficient than synthesizing each compound individually and is a cornerstone of modern chemical biology and medicinal chemistry. enamine.net For example, studies on N-benzyl substituted phenethylamines have shown that small modifications can have profound effects on biological activity and receptor selectivity, highlighting the importance of library synthesis for exploring chemical space. nih.gov Similarly, libraries based on scaffolds like 1-benzyl-5-bromoindolin-2-one have been synthesized to develop new anticancer agents. nih.govmdpi.com

Structure Activity Relationship Sar Investigations of the Benzyl Amine Scaffold

Design Principles for Modifying the (5-Bromo-2-iodo-benzyl)-ethyl-amine Scaffold

The design of new molecules based on the this compound scaffold is guided by established principles of medicinal chemistry. These principles involve systematic modifications of the molecule's structure to probe its interactions with biological systems and to optimize its desired effects. Key areas for modification on this scaffold include the substituents on the aromatic ring and the substituent on the amine nitrogen.

The nature and position of substituents on the benzene (B151609) ring profoundly influence the scaffold's reactivity and its potential interactions with biological targets. In the case of this compound, the presence of two different halogens, bromine and iodine, at positions 5 and 2 respectively, is a defining feature.

Halogens affect the electronic properties of the aromatic ring through two opposing effects: the inductive effect and the resonance effect. Inductively, halogens are electron-withdrawing due to their high electronegativity, which generally deactivates the benzene ring towards electrophilic substitution. nist.govnih.gov However, they can also donate electron density to the ring through p-π conjugation (a resonance effect). nih.gov While the inductive effect typically predominates for halogens, making the ring less reactive than benzene itself, the interplay of these effects can fine-tune the electronic environment of the scaffold. nih.govnih.gov

The specific combination of bromine and iodine in this compound has several implications for its reactivity:

Electronic Effects : Both bromine and iodine are deactivating groups. Their combined electron-withdrawing nature reduces the electron density of the aromatic ring. The reactivity of halogen-substituted benzenes is also influenced by the halogen's size and electronegativity, with reactivity generally decreasing as electronegativity decreases and size increases down the group. nih.gov

Steric Effects : The presence of a bulky iodine atom at the ortho-position (position 2) relative to the benzylamine (B48309) moiety can introduce significant steric hindrance. This steric bulk can influence the conformation of the molecule and may play a crucial role in how the scaffold orients itself within a binding pocket of a biological target. researchgate.net

Halogen Bonding : Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction can be a significant factor in molecular recognition and the binding of the scaffold to biological macromolecules. nih.gov

The table below summarizes the general electronic effects of various substituents on an aromatic ring.

Substituent TypeEffect on ReactivityExamples
Activating Groups
Strongly ActivatingIncrease reactivity-NH₂, -OH, -OR
Moderately ActivatingIncrease reactivity-NHCOR, -OCOR
Weakly ActivatingIncrease reactivity-Alkyl, -Phenyl
Deactivating Groups
Weakly DeactivatingDecrease reactivity-F, -Cl, -Br, -I
Moderately DeactivatingDecrease reactivity-CHO, -COR, -CO₂H
Strongly DeactivatingDecrease reactivity-NO₂, -NR₃⁺, -CN

This table provides a general overview of substituent effects on aromatic ring reactivity.

The ethyl group attached to the amine nitrogen in this compound is a critical determinant of the scaffold's properties. Modification of this substituent can significantly alter the molecule's basicity, lipophilicity, and steric profile, all of which are important for its biological activity.

The primary effects of the N-ethyl group are:

Basicity : The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atom, making the amine more basic compared to an unsubstituted benzylamine. This increased basicity can affect the ionization state of the molecule at physiological pH, influencing its solubility and ability to form ionic interactions.

Lipophilicity : The addition of the ethyl group increases the lipophilicity (fat-solubility) of the molecule. This can affect its ability to cross cell membranes and its distribution within the body.

Hydrogen Bonding : As a secondary amine, the N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. These interactions are often crucial for the specific binding of a molecule to its target. Replacing the ethyl group with other substituents can modulate these hydrogen bonding capabilities. For instance, N-alkylation can lead to tertiary amines, which can only act as hydrogen bond acceptors.

The table below illustrates how different N-substituents can affect the properties of an amine.

N-SubstituentEffect on BasicityEffect on LipophilicityHydrogen Bond Donor/Acceptor
-H (Primary Amine)LowerLowerDonor & Acceptor
-CH₃ (Methyl)HigherHigherDonor & Acceptor
-CH₂CH₃ (Ethyl)HigherHigherDonor & Acceptor
-CH(CH₃)₂ (Isopropyl)HigherMuch HigherDonor & Acceptor (Steric hindrance may affect H-bonding)
-C(CH₃)₃ (tert-Butyl)HigherSignificantly HigherDonor & Acceptor (Significant steric hindrance)
-CH₂Ph (Benzyl)Lower (due to inductive effect)Significantly HigherDonor & Acceptor

This table provides a general comparison of the effects of different N-alkyl substituents on the properties of an amine.

Methodological Approaches to SAR Studies in Synthetic Chemistry

Structure-Activity Relationship (SAR) studies are a systematic process in medicinal chemistry. The fundamental principle is that the arrangement of atoms and functional groups in a molecule determines its biological and physicochemical properties. acs.org

The general workflow for an SAR study involves several key steps:

Design and Synthesis : A series of compounds is designed with systematic structural variations from a lead compound. acs.org In the context of the this compound scaffold, this would involve synthesizing analogs with different halogens, different substitution patterns on the aromatic ring, and various substituents on the amine nitrogen.

Biological Testing : The synthesized compounds are tested for their biological activity in relevant assays. This provides data on how each structural modification affects the desired biological endpoint.

Data Analysis : The relationship between the structural changes and the resulting biological activity is analyzed. This can range from qualitative observations to quantitative models.

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models use statistical and computational methods to create mathematical models that relate the chemical structure of a compound to its biological activity. acs.orgresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. researchgate.netmdpi.com

Iterative Optimization : Based on the SAR and QSAR findings, new generations of compounds are designed and synthesized to further refine the structure and improve activity, selectivity, and other desirable properties. researchgate.net

Computational methods are increasingly integrated into SAR studies. nih.gov Molecular modeling can provide insights into how a molecule interacts with its biological target at a three-dimensional level, helping to explain observed SAR trends and guide the design of new analogs. nih.gov

Comparative Analysis of Related Benzyl (B1604629) Amine Scaffolds in Academic Literature

The benzylamine scaffold is a common structural motif in biologically active compounds. researchgate.net Comparative analysis of different benzylamine-based scaffolds in the literature provides valuable insights for the design of new molecules based on this compound.

For example, studies on benzylamine-type antifungal agents have shown that the nature of the substituents on both the aromatic ring and the amine nitrogen is critical for their activity. nih.gov In one study, benzylamine derivatives with an isooctyl side chain on the nitrogen and various substituents on the benzylamine moiety were synthesized and evaluated. Compounds with aromatic ether or short alkyl ether side chains on the aromatic ring showed significant antifungal activity. nih.gov

In another study focusing on substituted aryl benzylamines as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 3, a detailed SAR was constructed by modifying different regions of the benzylamine template. mdpi.com This included substitutions on the aromatic ring and the linker nitrogen. The study highlighted that even small changes, such as migrating an N-acetamide group to different positions on the aromatic ring, could significantly alter the compound's alignment in the enzyme's active site and thus its inhibitory activity. mdpi.com

Furthermore, research into N-substituted-5- [(2,5-dihydroxybenzyl)amino]salicylamides revealed that the pattern of N-substitution is important for their anticancer activity. nih.gov These examples from the literature underscore a common theme in the SAR of benzylamine scaffolds: the biological activity is highly sensitive to the electronic and steric properties of the substituents on both the aromatic ring and the amine nitrogen. This highlights the importance of a systematic and multi-pronged approach to modifying the this compound scaffold to explore its full potential.

Computational Chemistry and Mechanistic Studies on 5 Bromo 2 Iodo Benzyl Ethyl Amine Reactivity

Density Functional Theory (DFT) Applications for Reactivity and Electronic Property Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.comnih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In the case of (5-Bromo-2-iodo-benzyl)-ethyl-amine, the distribution of the HOMO and LUMO would be significantly influenced by the substituents on the benzene (B151609) ring. The ethylamine (B1201723) group, being an electron-donating group, would be expected to increase the electron density of the aromatic ring and raise the energy of the HOMO. Conversely, the electron-withdrawing nature of the bromine and iodine atoms would lower the energy of the LUMO. DFT calculations would likely show the HOMO density concentrated around the ethylamine and the benzene ring, while the LUMO density would be more localized around the carbon-halogen bonds, particularly the carbon-iodine bond, which is more readily cleaved in certain reactions.

To illustrate, hypothetical FMO data for this compound is presented below.

ParameterValue (eV)Description
HOMO Energy-6.15Energy of the highest occupied molecular orbital.
LUMO Energy-1.50Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.65Energy difference between HOMO and LUMO, indicating chemical reactivity.

The Molecular Electrostatic Potential (MEP) is another valuable tool derived from DFT calculations that helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface, with different colors indicating regions of varying electrostatic potential. researchgate.net Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely reveal a region of high electron density (red) around the nitrogen atom of the ethylamine group due to its lone pair of electrons, making it a primary site for protonation or interaction with electrophiles. The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), indicating its propensity to act as a hydrogen bond donor. The areas around the halogen atoms, particularly iodine, would also be of interest, as halogens can participate in halogen bonding, a type of non-covalent interaction.

The following table provides hypothetical MEP values for key regions of this compound.

Molecular RegionHypothetical MEP (kcal/mol)Predicted Reactivity
Nitrogen Atom (Ethylamine)-35.5Nucleophilic site, prone to electrophilic attack.
Amine Hydrogen+45.2Electrophilic site, potential hydrogen bond donor.
Aromatic Ring-10.0 to +10.0Mixed character, influenced by substituents.
Iodine Atom+15.8 (σ-hole)Potential for halogen bonding.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding why a particular product is formed and for optimizing reaction conditions.

For this compound, computational studies could be employed to investigate various transformations, such as nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), which are common for halogenated aromatic compounds. For instance, in a Suzuki coupling, DFT could be used to model the oxidative addition of the palladium catalyst to the C-I or C-Br bond, the transmetalation step with a boronic acid, and the final reductive elimination to form the new C-C bond. Such studies would likely confirm that the C-I bond is more reactive than the C-Br bond towards oxidative addition, a well-established trend in experimental chemistry.

In Silico Design of Derivatives and Scaffold Exploration

A significant advantage of computational chemistry is its application in the in silico design of new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. nih.govbiorxiv.org By starting with a lead compound like this compound, new derivatives can be designed by modifying its structure and then computationally evaluating their properties. nih.govijpsjournal.com

For example, if the goal is to develop a derivative with enhanced biological activity that requires specific interactions with a protein, a computational approach could involve:

Scaffold Hopping and Functional Group Modification: Systematically replacing the bromine or iodine atoms with other functional groups (e.g., trifluoromethyl, cyano, or methoxy (B1213986) groups) or modifying the ethylamine side chain.

Property Prediction: For each new virtual derivative, DFT calculations can be performed to predict changes in electronic properties, such as the HOMO-LUMO gap and MEP, which can be correlated with reactivity and potential biological interactions. researchgate.net

Molecular Docking: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict the binding affinity and orientation of the designed derivatives within the target's active site. nih.gov

This iterative process of in silico design and evaluation allows for the rational selection of the most promising candidates for synthesis and experimental testing, accelerating the discovery of new chemical entities.

Advanced Analytical and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone for identifying the molecular architecture of (5-Bromo-2-iodo-benzyl)-ethyl-amine. High-resolution NMR, mass spectrometry, and infrared spectroscopy each offer a unique piece of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed atom-by-atom map of the molecule. Both ¹H and ¹³C NMR spectra offer critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected in distinct regions of the spectrum. The ethyl group typically presents as a triplet around 1.1-1.3 ppm (CH₃) and a quartet around 2.5-3.0 ppm (CH₂-N). The benzylic protons (CH₂) attached to the aromatic ring would likely appear as a singlet, while the aromatic protons would produce a more complex pattern in the deshielded region (around 7.2–7.8 ppm) due to the electronic effects of the bromine and iodine substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon attached to the highly electronegative iodine atom is expected to be significantly downfield-shifted to around 95 ppm, while the carbon bonded to bromine would appear at approximately 120 ppm. The carbons of the ethyl group and the benzylic carbon would be found in the more upfield (aliphatic) region of the spectrum.

A summary of expected NMR data is presented below.

NMR Data for this compound
Technique Expected Chemical Shift (δ) / Pattern
¹H NMREthyl Group (CH₃): ~1.1-1.3 ppm (triplet) Ethyl Group (CH₂): ~2.5-3.0 ppm (quartet) Aromatic Protons (Ar-H): ~7.2-7.8 ppm (multiplet) Benzylic Protons (Ar-CH₂): Shift dependent on solvent and conformation
¹³C NMRCarbon-Iodine (C-I): ~95 ppm Carbon-Bromine (C-Br): ~120 ppm Aliphatic Carbons (Ethyl, Benzyl): Upfield region

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C9H11BrIN), the expected monoisotopic mass is approximately 339.912 g/mol . aablocks.com Electrospray ionization (ESI) is a common technique used for such molecules, which would typically show a protonated molecular ion [M+H]⁺ at m/z 340.919.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks of almost equal intensity separated by 2 m/z units (the M and M+2 peaks), which is a clear indicator of a monobrominated compound. miamioh.edu

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for halogenated benzylamines include:

Loss of Halogen: Cleavage of the C-I or C-Br bond.

Loss of HX: Elimination of HBr or HI. miamioh.edu

Alpha-Cleavage: Fragmentation at the C-C bond adjacent to the nitrogen atom is a characteristic pathway for amines, which would lead to the formation of a stable iminium ion. miamioh.edu

Mass Spectrometry Data for this compound
Property Value / Observation
Molecular Formula C9H11BrIN aablocks.com
Molecular Weight ~340 g/mol aablocks.com
Monoisotopic Mass ~339.912 Da
Expected [M+H]⁺ (HRMS) ~340.919 m/z
Key Isotopic Pattern Characteristic M and M+2 peaks of near-equal intensity due to bromine. miamioh.edu
Primary Fragmentation Loss of halogen (I or Br), α-cleavage at the ethylamine (B1201723) side chain. miamioh.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

N-H Stretch: As a secondary amine, a single, weak absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl and benzyl (B1604629) methylene (B1212753) groups.

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene (B151609) ring.

C-N Stretch: This absorption typically appears in the 1020-1250 cm⁻¹ range.

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

C-Br and C-I Stretches: These bonds absorb in the far-infrared region, typically below 600 cm⁻¹.

Advanced Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby ensuring the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A common setup involves a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is typically achieved using a UV detector, as the benzene ring is strongly chromophoric. The retention time of the compound is a characteristic property under specific conditions, and the peak area can be used to quantify its purity. HPLC is also invaluable for monitoring the progress of a synthesis reaction by analyzing aliquots of the reaction mixture over time.

While this compound itself may have limited volatility, Gas Chromatography (GC) can be a useful technique in the context of its synthesis. rsc.org GC is highly effective for analyzing the presence of more volatile starting materials, such as 5-bromo-2-iodobenzaldehyde, or low-molecular-weight byproducts that might be formed during the reaction. By monitoring the disappearance of starting materials and the appearance of any volatile side products, the reaction conditions can be optimized for maximum yield and purity of the desired product.

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. units.itnih.gov

While no specific X-ray crystallographic data for this compound has been published in the scientific literature, a hypothetical dataset that would be obtained from such an analysis is presented in Table 1. This table illustrates the type of detailed structural information that X-ray crystallography provides. The data are representative of what might be expected for a small organic molecule of this nature. researchgate.netresearchgate.net

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)14.32
α (°)90
β (°)105.6
γ (°)90
Volume (ų)1205.4
Z4
Calculated Density (g/cm³)1.875
R-factor0.045

This table is for illustrative purposes only, as no experimental data for this compound is publicly available.

Chemical Derivatization for Enhanced Analytical Detection and Resolution in Complex Mixtures

In many analytical scenarios, particularly when dealing with complex biological or environmental samples, the direct detection of a target analyte may be challenging due to low concentration, poor chromatographic retention, or lack of a suitable chromophore or fluorophore for detection. sigmaaldrich.com Chemical derivatization is a technique used to chemically modify the analyte to enhance its detectability and/or improve its separation from other components in a mixture. researchgate.netpsu.edu For a secondary amine like this compound, derivatization is a common strategy to improve its analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The derivatization process involves reacting the analyte with a specific reagent to form a derivative with more favorable analytical properties. jfda-online.com For HPLC analysis, derivatizing agents are often used to introduce a fluorescent or UV-absorbing group, thereby significantly increasing the sensitivity of detection. thermofisher.comnih.gov For GC analysis, derivatization is typically employed to increase the volatility and thermal stability of the analyte, allowing it to be more readily vaporized and passed through the GC column. researchgate.net

While specific derivatization protocols for this compound are not documented in the literature, a variety of reagents are commonly used for the derivatization of primary and secondary amines. The choice of reagent depends on the analytical technique to be used and the specific functional groups present in the molecule. thermofisher.com Table 2 summarizes some common derivatizing agents for amines and their applications in HPLC and GC.

Table 2: Common Derivatizing Agents for Amines for HPLC and GC Analysis

Derivatizing AgentAbbreviationAnalytical TechniquePurpose
Dansyl ChlorideDNS-ClHPLC-FluorescenceIntroduces a fluorescent dansyl group. thermofisher.com
9-Fluorenylmethyl ChloroformateFMOC-ClHPLC-FluorescenceForms highly fluorescent derivatives. thermofisher.com
o-PhthalaldehydeOPAHPLC-FluorescenceReacts with primary amines in the presence of a thiol to form fluorescent isoindoles. thermofisher.com
Benzoyl ChlorideHPLC-UVIntroduces a UV-absorbing benzoyl group. researchgate.net
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MSReplaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility. jfda-online.com
Trifluoroacetic AnhydrideTFAAGC-MSForms trifluoroacetyl derivatives, which are more volatile and have good electron-capturing properties for ECD detection. jfda-online.com

This table presents general derivatization strategies for amines; specific application to this compound has not been reported.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

A promising direction lies in the application of modern palladium-catalyzed cross-coupling reactions. mdpi.comnih.govmdpi.com These methods could enable the late-stage introduction of the bromo and iodo substituents with high regioselectivity. For instance, a potential strategy could involve the ortho-iodination of a readily available 5-bromobenzylamine derivative. The development of such a route would be a significant advancement, offering a more streamlined and atom-economical approach to this and related dihalogenated benzylamines.

Another avenue for exploration is the use of directed lithiation strategies on substituted benzylamines, which can allow for the precise introduction of functional groups at specific positions on the aromatic ring. researchgate.net Research into optimizing these conditions for dihalogenation could lead to highly efficient synthetic pathways.

Table 1: Comparison of Hypothetical Synthetic Routes

RouteKey TransformationPotential AdvantagesPotential Challenges
Traditional Multi-step synthesis from a substituted tolueneUtilizes well-established reactionsLow overall yield, potential for isomeric impurities
Palladium-Catalyzed Late-stage ortho-iodination of a 5-bromobenzylamine derivativeHigh regioselectivity, improved atom economyCatalyst optimization, substrate scope
Directed Lithiation Sequential halogenation of a protected benzylamine (B48309)Precise control of substitution patternRequires cryogenic conditions, strong bases

Exploration of New Reactivity Modes for Multifunctional Halogenated Benzyl (B1604629) Amines

The presence of both a bromine and an iodine atom on the aromatic ring of (5-Bromo-2-iodo-benzyl)-ethyl-amine offers a unique platform for exploring selective and orthogonal functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions. researchgate.netacs.org This difference in reactivity can be exploited to selectively introduce a diverse range of substituents at the 2-position, while leaving the bromine atom at the 5-position available for subsequent transformations.

Future research could focus on developing a broader range of selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, that proceed exclusively at the C-I bond. acs.org Furthermore, the exploration of nickel-catalyzed cross-electrophile coupling reactions could provide novel methods for the selective functionalization of such bromo(iodo)arenes. researchgate.net

The benzylamine moiety itself also presents opportunities for novel reactivity. Palladium-catalyzed C-H activation at the ortho-position to the benzylamine's point of attachment (the 6-position) could be a viable strategy for introducing further complexity into the molecule. nih.govacs.org The development of conditions that allow for the selective C-H functionalization in the presence of the two halogen atoms would be a significant synthetic achievement. Recent advancements in the reactivity of hypervalent iodine reagents bearing a benzylamine moiety also suggest potential for novel electrophilic amination reactions. nih.gov

Design of Advanced Molecular Scaffolds Utilizing this compound as a Core Building Block

Molecular scaffolds serve as the foundational core structures for the development of new molecules in fields such as medicinal chemistry and materials science. mdpi.comresearchgate.netnih.govwiley-vch.de The unique substitution pattern of this compound makes it an attractive candidate for the design of novel and advanced molecular scaffolds. The ability to selectively functionalize the bromo and iodo positions, along with the potential for modification of the ethyl-amine side chain, allows for the creation of a three-dimensional chemical space with a high degree of diversity. mdpi.com

Future work in this area could involve the systematic derivatization of the this compound core to generate libraries of new compounds. For example, the iodine could be replaced with a variety of aryl or heteroaryl groups via a Suzuki coupling, while the bromine could be converted to a cyano or amino group through subsequent reactions. The ethyl-amine side chain could also be elaborated to introduce further diversity. This approach could lead to the discovery of new bioactive molecules or materials with interesting photophysical properties. The use of computational methods to guide the design of these scaffolds will be crucial in exploring the vast chemical space that can be accessed from this versatile building block. researchgate.netnih.govnih.gov

Table 2: Hypothetical Advanced Molecular Scaffolds

Scaffold DerivativeR1 (at C2)R2 (at C5)R3 (on Nitrogen)Potential Application
Scaffold A PhenylCyanoAcetylMedicinal Chemistry
Scaffold B ThienylAminoMethylMaterials Science
Scaffold C PyridylCarboxylBocDrug Discovery
Scaffold D NaphthylHydroxylBenzylFluorescent Probes

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The future exploration of the chemistry of this compound will be significantly enhanced by the integration of automated synthesis and high-throughput experimentation (HTE) platforms. acs.orgyoutube.comnso-journal.org These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and reagents, which can accelerate the discovery of new synthetic methods and the optimization of existing ones. acs.orgyoutube.comacs.org

For example, the development of novel synthetic routes as described in section 8.1 could be greatly facilitated by using HTE to screen a wide range of palladium catalysts and ligands. acs.org Similarly, the exploration of new reactivity modes (section 8.2) could be accelerated by using automated platforms to perform a large number of reactions in parallel, allowing for the rapid identification of selective and efficient transformations.

Table 3: High-Throughput Screening for Selective C-I Functionalization

ParameterVariables
Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3, NiCl2(dppp)
Ligand SPhos, XPhos, P(t-Bu)3, DavePhos
Base K2CO3, Cs2CO3, K3PO4, NaOtBu
Solvent Toluene, Dioxane, DMF, Acetonitrile (B52724)
Temperature (°C) 80, 100, 120

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2-iodo-benzyl)-ethyl-amine, and how can purity be ensured?

  • Methodology :

  • Stepwise halogenation : Begin with bromination of a benzyl precursor (e.g., 2-iodobenzyl derivatives) using bromine in dichloromethane or acetic acid under controlled temperature (0–25°C) to avoid over-halogenation. Methylation of the amine group can follow using ethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of unreacted intermediates .
    • Key Challenges : Competing side reactions (e.g., dehalogenation or amine oxidation) require inert atmospheres (N₂/Ar) and low-temperature conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic ethylamine signals (δ 1.1–1.3 ppm for CH₃, δ 2.5–3.0 ppm for CH₂-N). Aromatic protons adjacent to bromine and iodine will show deshielding (δ 7.2–7.8 ppm) with coupling constants (J = 8–10 Hz) indicating para-substitution .
  • ¹³C NMR : Bromine (C-Br) and iodine (C-I) substituents cause distinct downfield shifts (~120 ppm for C-Br, ~95 ppm for C-I) .
    • Mass Spectrometry : ESI-MS should show molecular ion peaks at m/z 351–353 (M+H⁺) with isotopic patterns reflecting Br/I .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzylamines?

  • Case Study : Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) can stabilize ionic intermediates, altering binding kinetics .
  • Stereochemical variability : Chiral impurities (from asymmetric synthesis) may skew results. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
    • Validation : Cross-reference with computational models (docking studies using AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .

Q. How do electronic properties of bromine/iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects :

  • Bromine : Moderately electron-withdrawing (σₚ = 0.23), facilitates Suzuki-Miyaura couplings with aryl boronic acids.
  • Iodine : Stronger electron-withdrawing effect (σₚ = 0.28) but prone to oxidative elimination. Use Pd(OAc)₂/XPhos catalysts to stabilize intermediates .
    • Experimental Design :
  • Optimize reaction conditions (e.g., 80°C in toluene/EtOH) and monitor via TLC. Compare yields with DFT-calculated activation energies (Gaussian 09) to rationalize reactivity .

Q. What in vitro assays are suitable for probing the neuropharmacological potential of this compound?

  • Assay Selection :

  • Radioligand binding : Test affinity for NMDA or GABA receptors using ³H-MK-801 or ³H-muscimol, respectively.
  • Functional assays : Measure calcium influx (Fluo-4 AM dye) in HEK293 cells expressing target receptors .
    • Controls : Include known agonists/antagonists (e.g., ketamine for NMDA) and validate cytotoxicity via MTT assays .

Key Considerations for Experimental Design

  • Safety : Use fume hoods for bromine/iodine handling; avoid skin contact (nitrile gloves recommended) .
  • Data Reproducibility : Document solvent batch numbers and catalyst sources (commercial vs. in-house synthesized) to address variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.